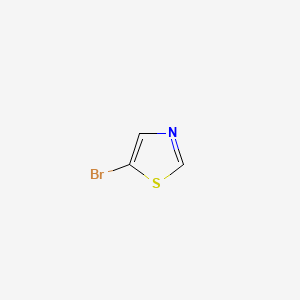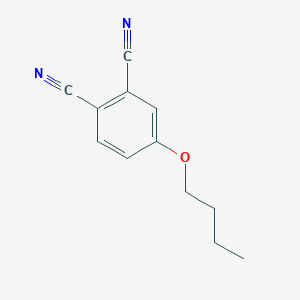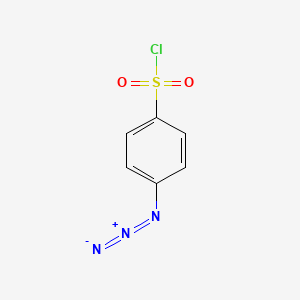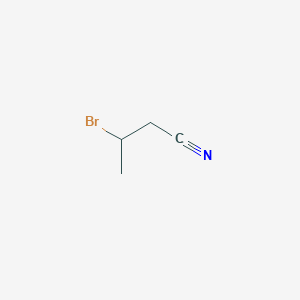![molecular formula C13H15N3O B1268247 Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- CAS No. 61938-75-8](/img/structure/B1268247.png)
Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
The exact mass of the compound Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 666866. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of 2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one is the Hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase . This enzyme plays a crucial role in the replication of the HCV RNA genome, making it a key target for antiviral therapies .
Mode of Action
2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one interacts with the HCV NS5B polymerase, inhibiting its function .
Biochemical Pathways
The inhibition of the HCV NS5B polymerase by 2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one affects the HCV life cycle. By preventing the replication of the viral RNA, the compound disrupts the production of new virus particles . This can lead to a reduction in viral load and potentially the clearance of the virus from the body .
Pharmacokinetics
As a laboratory chemical, it is primarily used for scientific research and development .
Result of Action
The result of the action of 2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one is the inhibition of HCV replication. This can lead to a decrease in viral load and potentially the elimination of the virus from the body .
Action Environment
The efficacy and stability of 2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one can be influenced by various environmental factors. Furthermore, it is recommended to handle the compound with adequate ventilation and personal protective equipment to ensure safety .
Análisis Bioquímico
Biochemical Properties
Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- plays a crucial role in various biochemical reactions. It has been identified as an effective inhibitor of the hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase . This interaction is significant as it highlights the compound’s potential in antiviral therapies. The compound interacts with several enzymes and proteins, including HCV NS5B polymerase, by binding to its active site and inhibiting its function. This inhibition prevents the replication of the virus, showcasing the compound’s therapeutic potential.
Cellular Effects
Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in viral replication and immune response, thereby enhancing the cell’s ability to combat viral infections . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- involves its binding interactions with biomolecules. The compound binds to the active site of HCV NS5B polymerase, inhibiting its enzymatic activity and preventing viral RNA synthesis . This inhibition is achieved through the formation of stable complexes between the compound and the enzyme, which blocks the enzyme’s catalytic function. Additionally, the compound may also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in viral replication and immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that the compound maintains its inhibitory effects on HCV NS5B polymerase, suggesting its potential for sustained therapeutic use
Dosage Effects in Animal Models
The effects of Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits HCV replication without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.
Metabolic Pathways
Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic pathways are crucial for the compound’s pharmacokinetics and pharmacodynamics, influencing its bioavailability, distribution, and elimination. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, further impacting its therapeutic efficacy.
Transport and Distribution
Within cells and tissues, Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . These interactions influence the compound’s localization and accumulation within specific tissues, affecting its therapeutic potential and toxicity. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy.
Subcellular Localization
The subcellular localization of Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- plays a critical role in its activity and function. The compound is directed to specific cellular compartments, including the nucleus and cytoplasm, through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended targets, such as HCV NS5B polymerase, to exert its inhibitory effects. Additionally, the compound’s subcellular localization can influence its stability and interactions with other biomolecules, further impacting its therapeutic potential.
Propiedades
IUPAC Name |
2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPXCYFCYPDSKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)N)C(=O)N2CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327575 |
Source


|
| Record name | Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61938-75-8 |
Source


|
| Record name | Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)

